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KRAS-G12C inhibitor 13

KRAS G12C p-ERK inhibition H358 cellular assay

KRAS-G12C inhibitor 13 (also designated compound is a tetrahydropyridopyrimidine-based, irreversible covalent inhibitor that targets the mutant cysteine 12 of KRAS G12C by binding within the Switch-II pocket and locking the protein in its inactive GDP-bound state. Discovered as part of a structure-based drug design campaign at Array BioPharma and published in ACS Medicinal Chemistry Letters, compound 13 emerged as the optimized lead from a series that progressed from compound 4 (no cellular activity at 16 μM) through iterative naphthyl replacement, C-2 side-chain elaboration, and scaffold rigidification.

Molecular Formula C30H36N6O3
Molecular Weight 528.6 g/mol
Cat. No. B11935524
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameKRAS-G12C inhibitor 13
Molecular FormulaC30H36N6O3
Molecular Weight528.6 g/mol
Structural Identifiers
SMILESCN1CCCC1COC2=NC3=C(CCN(C3)C4=CC(=CC5=CC=CC=C54)O)C(=N2)N6CCN(CC6)C(=O)C=C
InChIInChI=1S/C30H36N6O3/c1-3-28(38)34-13-15-35(16-14-34)29-25-10-12-36(27-18-23(37)17-21-7-4-5-9-24(21)27)19-26(25)31-30(32-29)39-20-22-8-6-11-33(22)2/h3-5,7,9,17-18,22,37H,1,6,8,10-16,19-20H2,2H3/t22-/m1/s1
InChIKeyGQSSXKRUKAMOQS-JOCHJYFZSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





KRAS-G12C Inhibitor 13: Potency, Selectivity, and In Vivo Activity of a Tetrahydropyridopyrimidine Covalent Inhibitor


KRAS-G12C inhibitor 13 (also designated compound 13) is a tetrahydropyridopyrimidine-based, irreversible covalent inhibitor that targets the mutant cysteine 12 of KRAS G12C by binding within the Switch-II pocket and locking the protein in its inactive GDP-bound state [1]. Discovered as part of a structure-based drug design campaign at Array BioPharma and published in ACS Medicinal Chemistry Letters, compound 13 emerged as the optimized lead from a series that progressed from compound 4 (no cellular activity at 16 μM) through iterative naphthyl replacement, C-2 side-chain elaboration, and scaffold rigidification [1]. The compound suppresses ERK phosphorylation—a direct pharmacodynamic readout of KRAS pathway inhibition—with an IC50 of 70 nM in H358 (KRAS G12C) cells and 48 nM in MIA PaCa-2 cells, while remaining inactive (IC50 > 16 μM) in KRAS-WT (RKO, SNU-C5) and KRAS G12D (AGS) cell lines, establishing its mutation-selective mechanism of action [1].

Why KRAS-G12C Inhibitor 13 Cannot Be Assumed Interchangeable with Other In-Class Covalent Inhibitors


Despite sharing a common mechanism—covalent modification of Cys12 in the Switch-II pocket of GDP-bound KRAS G12C—compounds within this class diverge substantially in their scaffold-dependent target engagement kinetics, cellular potency, selectivity margins, ADME properties, and in vivo pharmacokinetic/pharmacodynamic (PK/PD) relationships [1]. For instance, the tetrahydropyridopyrimidine core of compound 13 establishes a unique interaction network with Glu62 and His95 that is not recapitulated by quinazoline-based inhibitors such as ARS-1620 or by the clinical candidates sotorasib and adagrasib [1]. As a result, rank-ordering of in-class compounds by biochemical IC50 alone fails to predict cellular potency, selectivity window, or in vivo tumor growth inhibition—all of which are determined by the interplay of scaffold-specific binding topology, covalent modification efficiency, and pharmacokinetic exposure [1]. The quantitative evidence below establishes the specific dimensions along which compound 13 differentiates from its closest structural and pharmacological comparators.

Quantitative Differentiation Evidence for KRAS-G12C Inhibitor 13 vs. Closest Analogs and Approved Inhibitors


Cellular Potency in H358 Cells: Compound 13 vs. Structural Precursors (Same-Series Head-to-Head)

Within the tetrahydropyridopyrimidine series, compound 13 achieved a 109-fold improvement in cellular p-ERK IC50 over the naphthol precursor compound 8, and a 2-fold improvement over the α-methyl analog compound 12, demonstrating that the combined rigidification of the pyrrolidine scaffold and optimization of hydrophobic contacts with His95 yielded the most potent compound in the series [1].

KRAS G12C p-ERK inhibition H358 cellular assay structure-activity relationship

Cellular Potency vs. Clinical Candidates: Compound 13, Sotorasib, and Adagrasib in H358 p-ERK Assays

In H358 KRAS G12C cells, compound 13 suppresses p-ERK with an IC50 of 70 nM, compared with reported p-ERK IC50 values of approximately 30 nM for sotorasib (AMG-510) after 2 h treatment and 14 nM for adagrasib (MRTX849) in the same cell line [REFS-1, REFS-2, REFS-3]. While compound 13 is less potent than the clinical candidates on an absolute IC50 basis, it represents a chemically distinct tetrahydropyridopyrimidine scaffold with a well-characterized in vivo profile that can serve as an alternative chemotype for mechanism-of-action studies where clinical candidate scaffolds are unavailable or restricted by intellectual property [1].

KRAS G12C p-ERK H358 cross-compound comparison

Mutation-Selective Cytotoxicity: Compound 13 Demonstrates >228-Fold Selectivity Over Non-G12C Cell Lines

Compound 13 was evaluated in three non-G12C cell lines—KRAS-WT RKO and SNU-C5, and KRAS G12D AGS—and found to be inactive in all three lines with IC50 values exceeding 16 μM (the highest concentration tested), compared with an IC50 of 70 nM in the KRAS G12C H358 line [1]. This corresponds to a >228-fold selectivity window for the G12C mutant over non-G12C genotypes.

selectivity KRAS G12C non-G12C wild-type KRAS

In Vivo Antitumor Efficacy: Tumor Regressions in MIA PaCa-2 Xenograft Model at 30 and 100 mg/kg IP QD

Compound 13 was evaluated in a MIA PaCa-2 (KRAS G12C pancreatic cancer) subcutaneous xenograft model in nude mice with once-daily intraperitoneal dosing at 30 mg/kg and 100 mg/kg. Tumor regressions and cures were observed in the TGI study; the cellular p-ERK IC50 in MIA PaCa-2 cells was independently confirmed at 48 nM [1]. The intraperitoneal route was selected based on ADME characterization showing that oral bioavailability was limited (F = 2.4%) due to P-gp-mediated efflux and high first-pass clearance, while IP dosing achieved appreciably higher plasma drug concentrations [1].

xenograft tumor growth inhibition MIA PaCa-2 in vivo efficacy

ADME and PK Characterization Differentiates IP Dosing Strategy from Orally Bioavailable Clinical Candidates

Comprehensive ADME profiling revealed that compound 13 is a P-glycoprotein (P-gp) substrate with low passive permeability (Papp A→B = 1.4 × 10⁻⁶ cm/sec) and a high BA/AB efflux ratio of 27 in MDR1-transfected LLC-PK1 cells [1]. Mouse plasma protein binding was 95%, and hepatic clearance was moderate to high (predicted CLh = 53 mL/min/kg from microsomes; 76 mL/min/kg from hepatocytes) [1]. Oral bioavailability was consequently limited to 2.4% in CD-1 mice following a 100 mg/kg PO dose, with Cmax = 0.59 μg/mL and AUCinf = 0.88 h·μg/mL [1]. In contrast, sotorasib and adagrasib were explicitly optimized for high oral bioavailability, with reported F values of 53% and >30% respectively in preclinical species [2]. Compound 13's PK profile dictated the use of intraperitoneal dosing for in vivo efficacy studies, which achieved plasma concentrations of 26 ± 16 μg/mL at 0.5 h and 17 ± 2 μg/mL at 1 h following a 100 mg/kg IP dose [1].

ADME pharmacokinetics P-gp efflux protein binding

Protein Target Engagement: Compound 13 Covalent Modification Kinetics vs. Early Series Compounds

In the protein modification (percent of control, POC) assay employing mass spectrometry detection of KRAS G12C-adduct formation, compound 13 achieved 84% protein modification under 15 min/3 μM conditions, whereas the starting compound 4 showed only 13% modification under much more permissive 3 h/5 μM conditions [1]. This ~6.5-fold increase in modification extent under >100-fold more stringent incubation conditions (shorter time, lower concentration) reflects the cumulative impact of naphthol substitution, C-2 basic side-chain optimization, and pyrrolidine rigidification on covalent binding efficiency [1]. The X-ray co-crystal structure of compound 13 analog (PDB 6N2J) confirmed the covalent bond with Cys12, key hydrogen bonds with Lys16 and His95, and cation-π interaction with Glu62 [1].

covalent inhibitor target engagement protein modification assay structure-based design

Recommended Research and Industrial Application Scenarios for KRAS-G12C Inhibitor 13


Preclinical In Vivo Target Engagement and Efficacy Studies in KRAS G12C Xenograft Models via Intraperitoneal Dosing

Compound 13 is optimized for intraperitoneal administration in MIA PaCa-2 and analogous KRAS G12C-driven subcutaneous xenograft models. At 30 and 100 mg/kg IP QD, tumor regressions and cures are achievable, supported by robust plasma exposure (26 μg/mL at 0.5 h post-100 mg/kg IP dose) and confirmed target engagement (p-ERK IC50 = 48 nM in MIA PaCa-2 cells) [1]. This scenario is ideal for pharmacodynamic biomarker studies, combination therapy screening, and resistance mechanism dissection where an in vivo-active, non-clinical candidate scaffold is preferred over proprietary clinical compounds.

Chemical Probe for KRAS G12C-Dependent Pathway Dissection with Documented Selectivity Across Mutant and Wild-Type Genotypes

With a >228-fold selectivity window (IC50 = 70 nM in H358 G12C cells vs. >16 μM in KRAS-WT RKO/SNU-C5 and KRAS G12D AGS cells), compound 13 serves as a genetically credentialed chemical probe for dissecting KRAS G12C-specific signaling dependencies [1]. Researchers can use compound 13 in isogenic cell line panels or CRISPR-engineered models to distinguish G12C-dependent phenotypes from off-target effects, with the quantitative selectivity data providing a benchmark for interpreting negative results in non-G12C contexts.

Template Scaffold for Structure-Based Medicinal Chemistry Optimization Programs Targeting the Switch-II Pocket

The tetrahydropyridopyrimidine scaffold of compound 13, co-crystallized with KRAS G12C (PDB 6N2J), provides a structurally characterized starting point for medicinal chemistry campaigns that seek to optimize beyond the limitations of approved inhibitors—specifically, improving oral bioavailability from the current F = 2.4%, reducing P-gp efflux liability (BA/AB ratio = 27), and addressing the high plasma protein binding (95%) while maintaining the compound's potent cellular activity and mutation selectivity [1]. The availability of full SAR tables (compounds 4–13), ADME data, and in vivo PK/PD relationships makes this series uniquely accessible for academic and industrial drug discovery groups developing next-generation Switch-II pocket binders.

Comparator Compound for Benchmarking Novel KRAS G12C Inhibitor Chemotypes in Cellular and In Vivo Assays

Given its publicly disclosed structure, well-characterized potency (H358 p-ERK IC50 = 70 nM; MIA PaCa-2 p-ERK IC50 = 48 nM), validated selectivity (>228-fold over non-G12C lines), and demonstrated in vivo activity (tumor regressions in MIA PaCa-2 xenografts), compound 13 provides an accessible, reproducible benchmark for evaluating novel KRAS G12C inhibitors [1]. Unlike proprietary clinical candidates with restricted access, compound 13 can be procured from multiple vendors referencing patent WO2018143315A1 and used as a standardized positive control across laboratories, enabling cross-study comparisons and assay validation [1].

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